N-(2,4-Difluorophenyl)glycine methyl ester
Overview
Description
N-(2,4-Difluorophenyl)glycine methyl ester is an organic compound that belongs to the class of glycinates It is characterized by the presence of a methyl ester group attached to a 2,4-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)glycine methyl ester typically involves the reaction of 2,4-difluoroaniline with glycine methyl ester hydrochloride in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)glycine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-Difluorophenyl)glycine methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)glycine methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2,4-difluorophenyl)acetate
- Methyl (2,4-difluorophenyl)propionate
- Methyl (2,4-difluorophenyl)butyrate
Uniqueness
N-(2,4-Difluorophenyl)glycine methyl ester is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the glycine group and, consequently, exhibit different reactivity and applications.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 2-(2,4-difluoroanilino)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)5-12-8-3-2-6(10)4-7(8)11/h2-4,12H,5H2,1H3 |
InChI Key |
DQYQKMZYCYJIFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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